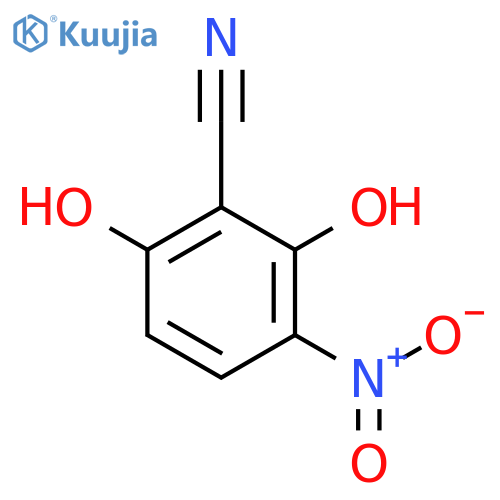

Cas no 233585-04-1 (2,6-Dihydroxy-3-nitrobenzonitrile)

233585-04-1 structure

商品名:2,6-Dihydroxy-3-nitrobenzonitrile

2,6-Dihydroxy-3-nitrobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2,6-Dihydroxy-3-nitrobenzonitrile

- 2,6-Dihydroxy-3-nitrobenzonitrile,tech

- 2-Cyano-4-nitrobenzene-1,3-diol

- 233585-04-1

- AKOS027383221

- CS-0328271

- DB-008141

- AS-9105

- MFCD00017325

- DTXSID30371174

-

- MDL: MFCD00017325

- インチ: InChI=1S/C7H4N2O4/c8-3-4-6(10)2-1-5(7(4)11)9(12)13/h1-2,10-11H

- InChIKey: UJRWAOVXKTVXBQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=C(C#N)C(=C1)O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 180.01700

- どういたいしつりょう: 180.017

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.69

- ゆうかいてん: 239 °C

- ふってん: 358.2°C at 760 mmHg

- フラッシュポイント: 170.5°C

- 屈折率: 1.683

- PSA: 110.07000

- LogP: 1.40088

2,6-Dihydroxy-3-nitrobenzonitrile セキュリティ情報

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- セキュリティ用語:S26;S36/37/39

2,6-Dihydroxy-3-nitrobenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,6-Dihydroxy-3-nitrobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A479761-1g |

2,6-Dihydroxy-3-nitrobenzonitrile |

233585-04-1 | 97% | 1g |

$96.0 | 2024-07-28 | |

| Crysdot LLC | CD12093440-5g |

2,6-Dihydroxy-3-nitrobenzonitrile |

233585-04-1 | 97% | 5g |

$371 | 2024-07-24 | |

| Apollo Scientific | OR017404-1g |

2,6-Dihydroxy-3-nitrobenzonitrile |

233585-04-1 | 1g |

£85.00 | 2025-02-19 |

2,6-Dihydroxy-3-nitrobenzonitrile 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

233585-04-1 (2,6-Dihydroxy-3-nitrobenzonitrile) 関連製品

- 3272-08-0(4-Hydroxy-3-nitrobenzonitrile)

- 28177-79-9(2-hydroxy-3-nitro-benzonitrile)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬